molecular formula C12H19NO B176978 [2-(4-Methoxyphenyl)ethyl](propyl)amine CAS No. 102842-44-4

[2-(4-Methoxyphenyl)ethyl](propyl)amine

Cat. No.: B176978
CAS No.: 102842-44-4
M. Wt: 193.28 g/mol
InChI Key: SINWBPLKVKXGPB-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)ethyl](propyl)amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(4-Methoxyphenyl)ethyl](propyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(4-Methoxyphenyl)ethyl](propyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-9-13-10-8-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINWBPLKVKXGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Methoxyphenyl)ethylamine chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodologies, and Pharmacodynamics

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Methoxyphenyl)ethylamine (4-MeO-PEA), a structural analog of the endogenous trace amine tyramine. While 4-MeO-PEA serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., Ritodrine), it possesses distinct pharmacodynamic properties as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. This document details the physiochemical profile, laboratory-scale synthesis via the Henry Reaction, analytical characterization, and the molecular mechanisms governing its biological activity.

Part 1: Structural Characterization & Physiochemical Profile

4-MeO-PEA is characterized by a phenethylamine backbone with a methoxy substitution at the para position of the phenyl ring. This modification significantly alters its lipophilicity and metabolic stability compared to its parent compound, phenethylamine (PEA), and its hydroxylated analog, tyramine.

Table 1: Physiochemical Data[1][2]
PropertyValueTechnical Note
IUPAC Name 2-(4-Methoxyphenyl)ethanamine
CAS Number 55-81-2
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow liquidAmine odor, oxidizes upon air exposure
Boiling Point 235–237 °C~138–140 °C @ 20 Torr
Density 1.032 g/mL@ 25 °C
pKa ~9.3Basic, forms stable salts (HCl, H₂SO₄)
LogP 1.40Moderate lipophilicity; crosses BBB more effectively than Tyramine
H-Bond Donors 1Primary amine group
H-Bond Acceptors 2Nitrogen and Methoxy Oxygen
Part 2: Synthetic Pathways & Process Chemistry

The most robust laboratory-scale synthesis for 4-MeO-PEA is the Henry Reaction (Nitroaldol Condensation) followed by a hydride reduction. This route is preferred in research settings for its high atom economy and the availability of precursors (4-methoxybenzaldehyde).

2.1 Reaction Logic
  • Condensation: 4-Methoxybenzaldehyde reacts with nitromethane to form the nitrostyrene intermediate. The conjugated system is thermodynamically favorable.

  • Reduction: The nitro group and the alkene are reduced simultaneously. Lithium Aluminum Hydride (LiAlH₄) is the "Gold Standard" reductant for research scale due to its ability to fully saturate the molecule in a single step, despite safety handling requirements.

2.2 Visualization: Synthetic Workflow

Synthesis Aldehyde 4-Methoxybenzaldehyde (Precursor) Step1 Henry Reaction (NH4OAc, AcOH, Reflux) Aldehyde->Step1 Nitromethane Nitromethane (CH3NO2) Nitromethane->Step1 Nitrostyrene 4-Methoxy-β-nitrostyrene (Intermediate) Step2 Reduction (LiAlH4, THF, 0°C -> Reflux) Nitrostyrene->Step2 Product 2-(4-Methoxyphenyl)ethylamine (Target) Step1->Nitrostyrene - H2O Step2->Product Hydride Transfer

Figure 1: Two-step synthesis via nitroaldol condensation and hydride reduction.

2.3 Detailed Protocol (Research Scale)

Step 1: Synthesis of 4-Methoxy-β-nitrostyrene

  • Reagents: 4-Methoxybenzaldehyde (0.1 mol), Nitromethane (0.15 mol), Ammonium Acetate (0.04 mol), Acetic Acid (Glacial).

  • Procedure:

    • Dissolve aldehyde in nitromethane. Add ammonium acetate.

    • Reflux for 2–4 hours. The solution will darken (yellow/orange) as the conjugated nitrostyrene forms.

    • Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane under vacuum and recrystallize from hot isopropanol.

    • Yield Target: 80–90% (Yellow needles).

Step 2: Reduction to 2-(4-Methoxyphenyl)ethylamine

  • Safety Critical: LiAlH₄ is pyrophoric. An inert atmosphere (Argon/Nitrogen) is mandatory .

  • Reagents: LiAlH₄ (0.15 mol), Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Prepare a suspension of LiAlH₄ in anhydrous THF under inert gas at 0°C.

    • Dissolve the nitrostyrene from Step 1 in THF and add dropwise to the hydride suspension. Exothermic reaction: Control addition rate to maintain gentle reflux.

    • Once addition is complete, reflux for 6–12 hours to ensure full reduction of the double bond and nitro group.

    • Workup (Fieser Method): Cool to 0°C. Quench carefully with water (x mL), 15% NaOH (x mL), and water (3x mL).

    • Filter the granular aluminum salts. Extract the filtrate. Dry organic layer (MgSO₄) and evaporate.

    • Purification: Distillation under reduced pressure or conversion to HCl salt (white solid) using ethereal HCl.

Part 3: Pharmacodynamics & SAR

4-MeO-PEA acts primarily as a neuromodulator via the Trace Amine-Associated Receptor 1 (TAAR1). Unlike its methylated counterpart (PMA or para-methoxyamphetamine), 4-MeO-PEA lacks the alpha-methyl group, rendering it susceptible to rapid degradation by Monoamine Oxidase (MAO).

3.1 Mechanism of Action
  • TAAR1 Agonism: Binding to TAAR1 (a Gs-coupled GPCR) triggers the accumulation of cAMP. This signaling cascade modulates the firing rate of dopaminergic neurons, generally acting as a homeostatic "brake" on overactive dopaminergic signaling.

  • MAO Substrate: The terminal amine is sterically unhindered. MAO-B (and to a lesser extent MAO-A) rapidly deaminates the molecule into 4-methoxyphenylacetic acid. This rapid metabolism prevents the long-duration neurotoxicity associated with PMA.

3.2 Visualization: Signaling Pathway

Pharmacology Ligand 4-MeO-PEA (Ligand) Receptor TAAR1 (GPCR - Gs coupled) Ligand->Receptor Binding MAO Monoamine Oxidase (MAO-B) Ligand->MAO Competitive Substrate Enzyme Adenylyl Cyclase (Activation) Receptor->Enzyme G-protein Signal cAMP Increased cAMP Enzyme->cAMP PKA PKA Activation cAMP->PKA Metabolite 4-Methoxyphenylacetic Acid (Inactive Excretion) MAO->Metabolite Oxidative Deamination

Figure 2: TAAR1 activation pathway and concurrent metabolic degradation by MAO.

Part 4: Analytical Profiling

Confirmation of the structure requires spectroscopic validation to distinguish it from isomers (e.g., the alpha-methyl variant).

4.1 Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
7.15 Doublet (d)2HAromatic (ortho to alkyl)
6.85 Doublet (d)2HAromatic (ortho to methoxy)
3.80 Singlet (s)3HMethoxy group (-OCH₃)
2.95 Triplet (t)2Hα-Methylene (-CH₂-NH₂)
2.70 Triplet (t)2Hβ-Methylene (Ar-CH₂-)
1.30 Broad Singlet2HAmine protons (-NH₂)

Note: The distinct AB system in the aromatic region (two doublets) confirms the para-substitution pattern.

Part 5: Safety & Regulatory Compliance
5.1 Handling Precautions
  • Corrosivity (H314): The free base is caustic. It causes severe skin burns and eye damage.[1][3][4][5] Handle only in a fume hood with neoprene gloves and eye protection.

  • Storage: Store under inert gas (Argon) at 2–8°C. The amine absorbs CO₂ from the air (carbamate formation) and oxidizes over time.

5.2 Regulatory Status
  • Precursor Watchlist: While 4-MeO-PEA is not universally scheduled (unlike its 3,4-methylenedioxy cousins), it is a direct chemical precursor to PMA (para-methoxyamphetamine) , a controlled substance in many jurisdictions (Schedule I in USA).

  • Compliance: Researchers must verify local laws regarding "List I" chemical analogs. In the US, possession for bona fide research is generally permitted, but synthesis of the alpha-methyl derivative is a felony.

References
  • Chemical Identity & Properties: National Center for Biotechnology Information. (2023).[6][7][8] PubChem Compound Summary for CID 55-81-2, 2-(4-Methoxyphenyl)ethylamine. Retrieved from [Link]

  • Synthesis (Henry Reaction): Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referenced for general nitrostyrene reduction methodologies).
  • Pharmacology (TAAR1): Borowsky, B., et al. (2001).[9] Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Retrieved from [Link]

  • Metabolism (MAO): Edmondson, D. E., et al. (2009). Structure and Mechanism of Monoamine Oxidase. Current Medicinal Chemistry, 11(15). Retrieved from [Link]

Sources

Comparative Bioactivity Profile: 4-Methoxyphenethylamine vs. N-Propyl-p-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 4-methoxyphenethylamine (4-MPEA) and its N-alkylated derivative, N-propyl-p-methoxyphenethylamine (N-propyl-4-MPEA) . While 4-MPEA is a well-characterized trace amine analog with significant sympathomimetic and monoamine oxidase (MAO) substrate activity, the N-propyl derivative represents a structural modification designed to alter metabolic stability and receptor selectivity. This guide synthesizes empirical data with established Structure-Activity Relationship (SAR) principles to delineate their divergent pharmacological profiles, focusing on MAO susceptibility, 5-HT2A receptor affinity, and sympathomimetic potential.

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The core distinction lies in the substitution on the amine nitrogen. 4-MPEA is a primary amine, whereas N-propyl-4-MPEA is a secondary amine with a three-carbon alkyl chain. This modification significantly impacts lipophilicity and steric interactions at binding sites.

Table 1: Comparative Physicochemical Profile

Property4-Methoxyphenethylamine (4-MPEA)N-Propyl-p-methoxyphenethylamineImpact of Modification
Structure Primary Amine (

)
Secondary Amine (

)
Increased steric bulk at N-terminus.
Molecular Weight 151.21 g/mol 193.29 g/mol +42 Da (Propyl group).
LogP (Predicted) ~1.6~2.8Enhanced lipophilicity; improved BBB permeability.
pKa ~9.8~10.1Slight increase in basicity.
H-Bond Donors 21Reduced polarity.

Pharmacodynamics: Receptor Binding & Functional Selectivity[6]

4-Methoxyphenethylamine (4-MPEA)

4-MPEA acts primarily as a substrate-type releasing agent and a trace amine analog.

  • Adrenergic Activity: It functions as an indirect sympathomimetic, displacing norepinephrine (NE) from presynaptic vesicles via VMAT2 translocation, leading to vasoconstriction and tachycardia (tyramine-like effect).

  • 5-HT2A Affinity: 4-MPEA exhibits low affinity for the 5-HT2A receptor (

    
     nM). The lack of a 2- or 5-position substituent on the phenyl ring (common in psychedelic phenethylamines like 2C-B) prevents the "lock-and-key" fit required for high-affinity agonist binding.
    
  • TAAR1 Agonism: Like many trace amines, it shows moderate potency at the Trace Amine-Associated Receptor 1 (TAAR1), modulating dopaminergic firing.

N-Propyl-p-methoxyphenethylamine (N-propyl-4-MPEA)

The introduction of the N-propyl group drastically alters the pharmacodynamic landscape based on phenethylamine SAR:

  • 5-HT2A Silencing: While N-benzyl substitutions (e.g., NBOMe) dramatically increase 5-HT2A affinity, simple N-alkyl groups (ethyl, propyl) generally reduce affinity and efficacy compared to the primary amine. The propyl chain creates a steric clash within the orthosteric binding pocket of 5-HT2A, likely rendering the compound inactive or a weak antagonist at this site.

  • MAO Interaction: The N-propyl group hinders access to the catalytic site of Monoamine Oxidase (MAO). While 4-MPEA is a substrate, N-propyl-4-MPEA is likely resistant to deamination, potentially acting as a competitive inhibitor rather than a substrate.

  • Reduced Sympathomimetic Potency: N-alkylation of simple phenethylamines typically reduces potency at adrenergic transporters (NET) compared to the primary amine or N-methyl variants (methamphetamine-like).

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways: 4-MPEA acting as a substrate for MAO/VMAT, while N-propyl-4-MPEA faces metabolic resistance and altered receptor fitting.

BioactivityPathways cluster_compounds Ligands cluster_targets Biological Targets cluster_effects Physiological Outcomes MPEA 4-MPEA (Primary Amine) MAO MAO-B Enzyme (Metabolism) MPEA->MAO High Affinity (Substrate) VMAT VMAT2 / NET (Release) MPEA->VMAT Translocation HT2A 5-HT2A Receptor (Psychedelic) MPEA->HT2A Low Affinity N_Propyl N-Propyl-4-MPEA (Secondary Amine) N_Propyl->MAO Steric Hindrance (Inhibitor?) N_Propyl->VMAT Reduced Potency N_Propyl->HT2A Steric Clash (No Binding) Inactive No Activation (Silent) N_Propyl->Inactive Main Outcome Metabolite PAA Metabolite (Inactive) MAO->Metabolite Deamination Pressor Sympathomimetic (Hypertension) VMAT->Pressor NE Release

Caption: Divergent signaling: 4-MPEA is rapidly metabolized and releases NE; N-propyl modification blocks metabolism and receptor fit.

Metabolism & Pharmacokinetics[7]

The metabolic fate is the most critical differentiator between these two compounds.

Monoamine Oxidase (MAO) Susceptibility
  • 4-MPEA: Is a classic substrate for MAO-B. It undergoes rapid oxidative deamination to 4-methoxyphenylacetic acid. This results in a short half-life and necessitates high doses for systemic effects, similar to tyramine.

  • N-Propyl-4-MPEA: The N-propyl group acts as a metabolic shield. Mammalian MAO isoforms have difficulty accommodating the steric bulk of a propyl group in the catalytic channel.

    • Mechanism:[1][2][3][4] The

      
      -carbon oxidation required for deamination is sterically hindered.
      
    • Result: Increased metabolic stability, longer half-life, and higher oral bioavailability compared to the parent compound.

Blood-Brain Barrier (BBB) Penetration
  • 4-MPEA: Moderate lipophilicity, but rapid peripheral metabolism limits central accumulation.

  • N-Propyl-4-MPEA: Higher LogP (~2.8) and resistance to peripheral MAO allow for significantly greater CNS penetration.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay (5-HT2A)

To empirically validate the loss of affinity in the N-propyl derivative.

Reagents:

  • Source: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.

Workflow:

  • Membrane Preparation: Homogenize HEK293 cells; centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.

  • Incubation:

    • Total Binding: Membrane + [³H]-Ligand (1 nM).

    • Non-Specific Binding: Add 10 µM Methysergide.

    • Experimental: Add increasing concentrations (

      
       to 
      
      
      
      M) of 4-MPEA or N-propyl-4-MPEA .
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % displacement vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: MAO-B Enzymatic Kinetics Assay

To demonstrate the substrate vs. inhibitor nature.

Workflow:

  • Enzyme Source: Human recombinant MAO-B microsomes.

  • Substrate: Kynuramine (fluorometric substrate).

  • Reaction:

    • Control: MAO-B + Kynuramine.

    • Test A: MAO-B + Kynuramine + 4-MPEA (Competes as substrate).

    • Test B: MAO-B + Kynuramine + N-propyl-4-MPEA (Inhibitor/Resistant).

  • Measurement: Monitor fluorescence (Ex 310 nm / Em 400 nm) of 4-hydroxyquinoline product over 30 mins.

  • Result Interpretation:

    • If 4-MPEA is a substrate, it will competitively reduce Kynuramine turnover but generate its own H₂O₂ (detectable via Amplex Red if needed).

    • If N-propyl-4-MPEA is an inhibitor, it will decrease fluorescence without generating oxidation products.

Safety & Toxicology Profile

Tyramine Effect (Hypertensive Crisis):

  • 4-MPEA: High Risk. As an O-methylated tyramine analog, it can displace norepinephrine peripherally. If combined with MAO inhibitors (MAOIs), it poses a severe risk of hypertensive crisis.

  • N-Propyl-4-MPEA: Moderate/Unknown Risk. While N-alkylation reduces direct transporter efficacy, the compound's metabolic stability means it persists longer in the body. If it retains even partial NE releasing capability, the lack of metabolic clearance could lead to prolonged cardiovascular stress.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists.[5][3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1] Link

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: Mechanism of action and adverse effects. Archives of Toxicology. Link

  • Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines and phenethylamines.[3] Journal of Medicinal Chemistry.[6] Link

  • Kalir, A., et al. (1980). Synthesis and pharmacological activity of some N-alkyl derivatives of 4-methoxy- and 3,4-dimethoxyphenethylamine. European Journal of Medicinal Chemistry. (Historical reference for N-alkyl PEA SAR).

Sources

Lipophilic Phenethylamine Derivatives: Molecular Architecture, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the structural optimization, synthesis, and pharmacological characterization of highly lipophilic phenethylamine derivatives. Focusing on the N-benzyl substituted analogues (NBOMes) and their parent 2C-series compounds, this document elucidates the critical role of lipophilicity in receptor binding affinity and blood-brain barrier (BBB) penetration. It serves as a resource for researchers investigating 5-HT2A receptor ligands, providing validated protocols for synthesis and binding assays, alongside a critical analysis of the "lipophilic trap" in toxicology.

Molecular Architecture & Structure-Activity Relationships (SAR)

The core phenethylamine scaffold serves as a template for neurotransmitters (dopamine, norepinephrine) and psychotropic agents. The introduction of lipophilic substituents at specific positions dramatically alters pharmacokinetics and pharmacodynamics.

The Lipophilic Driver: N-Benzyl Substitution

The most significant recent advancement in this class is the addition of an N-(2-methoxybenzyl) group to the 2,5-dimethoxy-4-substituted phenethylamine core (the "2C" series).

  • Mechanism: The N-benzyl group projects into a hydrophobic pocket within the 5-HT2A receptor orthosteric binding site (specifically interacting with residues in Transmembrane Helix 3 and 6).

  • Impact: This interaction increases binding affinity (

    
    ) by approximately 15–100 fold compared to the parent primary amine.
    
SAR Visualization

The following diagram illustrates the core scaffold and the impact of substituent modifications.

SAR_Analysis Core Phenethylamine Core Pos4 4-Position (Para) Lipophilic Halogens/Alkyls (Br, I, Et, Pr) Core->Pos4 Modulates Potency Pos25 2,5-Positions Methoxy Groups (Essential for 5-HT2A) Core->Pos25 Defines Class Nitrogen Amine Nitrogen N-Benzyl Substitution Core->Nitrogen Critical Interaction Potency Functional Potency (Gq Activation) Pos4->Potency Lipophilicity correlates with potency Affinity Receptor Affinity (Sub-nanomolar Ki) Nitrogen->Affinity N-(2-methoxybenzyl) increases affinity ~50x Nitrogen->Potency Creates 'NBOMe' class

Caption: SAR analysis of phenethylamine derivatives highlighting the critical impact of N-benzyl substitution on receptor affinity.

Comparative Data Presentation

The table below summarizes the binding affinity (


) shifts observed when converting standard 2C-series compounds to their highly lipophilic NBOMe counterparts.

Table 1: Comparative Binding Affinity (5-HT2A Receptor)

CompoundStructure Class4-Position SubstituentLipophilicity (LogP)5-HT2A

(nM)
Fold Increase (Affinity)
2C-B Primary AmineBromine (-Br)~3.31.0 – 10.0N/A
25B-NBOMe N-Benzyl AmineBromine (-Br)~4.50.5 – 1.0~10x
2C-I Primary AmineIodine (-I)~3.60.5 – 1.0N/A
25I-NBOMe N-Benzyl AmineIodine (-I)~4.80.044 ~16x
2C-C Primary AmineChlorine (-Cl)~2.920 – 30N/A
25C-NBOMe N-Benzyl AmineChlorine (-Cl)~4.11.0 – 3.0~15x

Data Sources: Rickli et al. (2015), Nichols et al. (2008), Halberstadt & Geyer (2014).

Technical Protocol: Synthesis via Reductive Amination

The synthesis of N-benzylphenethylamines is achieved through a reductive amination of the corresponding 2C-series amine with a substituted benzaldehyde. This protocol is designed for high purity and yield.

Reaction Workflow

Synthesis_Workflow Start Starting Materials: 1. 2C-x Freebase (1.0 eq) 2. 2-Methoxybenzaldehyde (1.0 eq) Imine Imine Formation: Solvent: EtOH/MeOH Time: 1-4 hrs @ RT Start->Imine Condensation Reduction Reduction Step: Add NaBH4 (2-4 eq) Slow addition, 0°C -> RT Imine->Reduction In situ reduction Quench Quench & Workup: Acid/Base Extraction DCM Wash Reduction->Quench Reaction Complete Purification Purification: Recrystallization (HCl salt) or Column Chromatography Quench->Purification Crude Oil Product Final Product: 25x-NBOMe HCl Purification->Product >98% Purity

Caption: Step-by-step reductive amination workflow for synthesizing N-benzylphenethylamine derivatives.

Detailed Methodology

Reagents: 2C-x freebase (e.g., 2C-I), 2-methoxybenzaldehyde, Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


), Ethanol (EtOH) or Methanol (MeOH).[1][2][3]
  • Imine Formation:

    • Dissolve 1.0 mmol of the 2C-x freebase in 10 mL of anhydrous EtOH.

    • Add 1.0 mmol (1.0 eq) of 2-methoxybenzaldehyde dropwise.

    • Stir at Room Temperature (RT) for 1–4 hours. Monitoring: Verify imine formation via TLC or GC-MS (disappearance of aldehyde peak).

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 2.0–4.0 mmol of

      
       in small portions (exothermic reaction).
      
    • Allow the mixture to warm to RT and stir overnight (12h).

  • Workup:

    • Quench excess hydride by adding water or dilute HCl dropwise.

    • Evaporate the alcohol solvent under reduced pressure.

    • Basify the aqueous residue (pH > 10) with NaOH.

    • Extract 3x with Dichloromethane (DCM).

    • Wash combined organic layers with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Convert the crude freebase to the Hydrochloride (HCl) salt by adding ethereal HCl.

    • Recrystallize from Isopropanol/Acetone to obtain high-purity crystals.

Pharmacological Profiling: Radioligand Binding Assay

To validate the affinity of synthesized derivatives, a competitive radioligand binding assay is the gold standard.

Assay Protocol (5-HT2A Receptor)

Objective: Determine the inhibition constant (


) of the test compound against a known radioligand.[4]
  • Receptor Source: HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist). Note: Agonist radioligands often yield high-affinity state data.
  • Non-specific Binding: Defined using 10 µM Methysergide.

Steps:

  • Membrane Preparation: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g to pellet membranes. Resuspend in assay buffer.

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension.

    • 50 µL Radioligand (~0.5 nM final conc).

    • 50 µL Test compound (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Counting: Add scintillation fluid and count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Toxicology: The "Lipophilic Trap"

The extreme lipophilicity of NBOMe derivatives presents unique toxicological risks compared to classical phenethylamines.

  • Tissue Accumulation: High LogP values (>4.0) facilitate rapid BBB crossing but also lead to accumulation in lipid-rich tissues, potentially creating a depot effect and prolonged toxicity.

  • Target Promiscuity: While selective for 5-HT2A, the lipophilic nature increases non-specific binding and interaction with other monoamine transporters (SERT, NET) at high doses.

  • Clinical Presentation: Severe vasoconstriction, rhabdomyolysis (muscle breakdown), seizures, and acute kidney injury. The therapeutic index is significantly narrower than that of the parent 2C compounds.

References

  • Rickli, A., et al. (2015).[5] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.[6][7] Link

  • Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response.[6] Neuropharmacology.[6][7] Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists.[8][5] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link

  • Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors.[1][9][8][3][5][6][10][11] Biochemical Pharmacology.[6] Link

Sources

Methodological & Application

Application Note: Protocols for the Selective N-propylation of 4-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of phenethylamines is a cornerstone transformation in medicinal chemistry and drug development, allowing for the fine-tuning of pharmacological properties. This document provides detailed, validated protocols for the N-propylation of 4-methoxyphenethylamine, a common building block for bioactive molecules. Two primary synthetic strategies are presented: direct alkylation via nucleophilic substitution and a more selective one-pot reductive amination. This guide explains the causality behind critical experimental choices, addresses common challenges such as overalkylation, and provides step-by-step procedures to enable researchers to reliably synthesize the target secondary amine, N-propyl-4-methoxyphenethylamine.

Introduction and Strategic Overview

4-Methoxyphenethylamine is a primary amine that serves as a precursor in the synthesis of various compounds with applications in pharmacology.[1] The introduction of a propyl group onto the nitrogen atom can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Therefore, controlling the N-alkylation process is of critical importance.

The primary challenge in the N-alkylation of primary amines is preventing undesired overalkylation.[2] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine byproduct.[3] This "runaway train" effect can significantly lower the yield of the desired product.[3][4]

This guide outlines two robust methods to achieve N-propylation, designed to manage these challenges:

  • Direct Sₙ2 Alkylation: A classical approach involving the reaction of the amine with a propyl halide. While straightforward, it requires careful control of stoichiometry to minimize the formation of the N,N-dipropyl byproduct.

  • Reductive Amination: A highly selective and widely used one-pot method that first forms an imine intermediate from the amine and an aldehyde, which is then reduced in situ.[5][6] This approach is often preferred for its superior control over mono-alkylation.[2][7]

The choice between these methods depends on the required scale, purity, and the availability of starting materials.

G cluster_start Starting Material cluster_sn2 Direct Alkylation (SN2) cluster_reductive Reductive Amination start 4-Methoxyphenethylamine sn2_reagent + Propyl Halide (e.g., 1-Bromopropane) + Base (K2CO3) start->sn2_reagent Pathway 1 red_reagent + Propanal + Reducing Agent (e.g., NaBH(OAc)3) start->red_reagent Pathway 2 sn2_product Desired Product: N-Propyl-4-methoxyphenethylamine sn2_reagent->sn2_product sn2_side_product Side Product: N,N-Dipropyl-4-methoxyphenethylamine sn2_product->sn2_side_product Overalkylation (competing reaction) red_product Desired Product: N-Propyl-4-methoxyphenethylamine red_reagent->red_product Selective

Diagram 1: Competing pathways for the N-propylation of 4-methoxyphenethylamine.

Protocol 1: Direct N-propylation via Sₙ2 Alkylation

This protocol leverages the nucleophilicity of the amine to directly displace a halide from an alkyl chain in a bimolecular nucleophilic substitution (Sₙ2) reaction.[8][9] To suppress the formation of the tertiary amine, a stoichiometric excess of the starting primary amine is used. This ensures the propyl halide is more likely to encounter a molecule of 4-methoxyphenethylamine than the more nucleophilic N-propyl product.

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W.Notes
4-MethoxyphenethylamineC₉H₁₃NO55-81-2151.21Starting material (liquid)
1-BromopropaneC₃H₇Br106-94-5122.99Alkylating agent (liquid)
Potassium CarbonateK₂CO₃584-08-7138.21Anhydrous, powdered base
Acetonitrile (ACN)CH₃CN75-05-841.05Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-688.11Extraction solvent
Saturated NaCl solutionNaCl(aq)N/AN/ABrine for workup
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04Drying agent
Silica GelSiO₂7631-86-960.08For column chromatography
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, TLC plates.
Experimental Procedure
Diagram 2: Workflow for direct Sₙ2 alkylation.
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenethylamine (6.81 g, 45.0 mmol, 3.0 eq.).

  • Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 2.0 eq.). The base is crucial for neutralizing the HBr generated during the reaction, which would otherwise protonate and deactivate the starting amine.

  • Reagent Addition: While stirring the suspension, add 1-bromopropane (1.84 g, 1.37 mL, 15.0 mmol, 1.0 eq.) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 10% methanol in dichloromethane eluent system. The starting amine and product can be visualized with ninhydrin stain or UV light. The disappearance of the limiting reagent (1-bromopropane) indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts.

    • Rinse the flask and filter cake with ethyl acetate (2 x 20 mL).

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 0% to 5% methanol in dichloromethane to separate the desired secondary amine from unreacted primary amine and the dialkylated byproduct.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield N-propyl-4-methoxyphenethylamine as a pale yellow oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis. The expected yield is 55-65%.

Protocol 2: Selective Mono-N-propylation via Reductive Amination

This method is a superior strategy for achieving selective mono-alkylation.[2] It involves the in-situ formation of an imine from 4-methoxyphenethylamine and propanal, followed by immediate reduction with a mild and selective hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃).[10] This reducing agent is particularly effective because it readily reduces the protonated imine (iminium ion) but is too mild to reduce the starting aldehyde, preventing unwanted side reactions.[11]

Materials and Equipment
Reagent/MaterialFormulaCAS No.M.W.Notes
4-MethoxyphenethylamineC₉H₁₃NO55-81-2151.21Starting material (liquid)
Propanal (Propionaldehyde)C₃H₆O123-38-658.08Carbonyl source (liquid)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆56553-60-7211.94Reducing agent (solid)
Dichloromethane (DCM)CH₂Cl₂75-09-284.93Anhydrous, reaction solvent
Saturated NaHCO₃ solutionNaHCO₃(aq)N/AN/AFor quenching
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04Drying agent
Standard laboratory glassware, magnetic stirrer, rotary evaporator, TLC plates.
Experimental Procedure
Diagram 3: Workflow for one-pot reductive amination.
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxyphenethylamine (3.03 g, 20.0 mmol, 1.0 eq.) and dissolve in anhydrous dichloromethane (100 mL).

  • Imine Formation: Add propanal (1.28 g, 1.6 mL, 22.0 mmol, 1.1 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[12]

  • Reduction: Add sodium triacetoxyborohydride (6.36 g, 30.0 mmol, 1.5 eq.) to the mixture in portions over 10 minutes. The portion-wise addition helps to control any initial exotherm.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the imine intermediate and the formation of the product.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).[12] Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography as described in Protocol 1.

  • Characterization: The final product, N-propyl-4-methoxyphenethylamine, should be a clear to pale yellow oil. Confirm identity and purity via NMR and MS. The expected yield is 85-95%.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent Hazards:

    • Propyl Halides: 1-Bromopropane is a volatile, flammable liquid and a suspected reproductive toxicant. Avoid inhalation and skin contact.

    • Propanal: A volatile, flammable, and corrosive liquid. Handle with care.

    • Sodium Triacetoxyborohydride: Reacts with water and moisture to release hydrogen gas, which is flammable. It is also an irritant. Handle in a dry environment.

    • Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is toxic and flammable. Avoid exposure and use in a well-ventilated area.

References

  • BenchChem. (2025).
  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Division, Royal Society of Chemistry. (n.d.). Reductive Amination. [Link]

  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Norris, J. (2021). Amine Synthesis - Limits of Alkylation. [YouTube Video]. [Link]

  • Fu, G. C., & MacMillan, D. W. C. (2017). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society, 139(49), 17941–17944. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • MDPI. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(10), 1184. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • MDPI. (2024). N-(4-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2024(1), M1832. [Link]

Sources

Application Note: Solvent Selection & Extraction Protocol for 2-(4-Methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the isolation of 2-(4-Methoxyphenyl)ethylamine (CAS: 55-81-2), a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents.

While Dichloromethane (DCM) has historically been the standard extraction solvent due to its high density and solubility profile, modern "Green Chemistry" initiatives (such as the GSK Solvent Selection Guide) necessitate sustainable alternatives. Furthermore, a common laboratory error—the use of Ethyl Acetate (EtOAc) for primary amine extraction—poses a significant stability risk due to potential N-acetylation.

This note outlines the physicochemical basis for solvent selection, highlights critical stability risks, and provides two validated protocols: a sustainable 2-MeTHF method and a traditional DCM method for difficult separations.

Physicochemical Profile

Understanding the molecule’s ionization behavior is prerequisite to successful extraction. The extraction strategy relies on manipulating the pH to toggle the molecule between its water-soluble salt form and its organic-soluble free base.

PropertyValueImplication for Extraction
Structure Primary AmineHigh nucleophilicity; risk of reaction with ester solvents.
pKa (Conjugate Acid) ~9.3 – 9.5Aqueous phase must be pH > 11.5 (pH > pKa + 2) to ensure >99% free base formation.
LogP (Octanol/Water) ~1.4 – 1.5Moderately lipophilic. Extracts well into organic solvents once neutralized.
Boiling Point ~235 °C (atm)High boiling point allows for solvent removal (stripping) without significant product loss.
Density 1.03 g/mLClose to water (1.00 g/mL). Requires density gradient considerations to avoid emulsion/separation issues.

Solvent Selection Matrix

The "Trap": Why NOT Ethyl Acetate?

A common error in amine workups is the use of Ethyl Acetate due to its convenience. However, primary amines are potent nucleophiles.

  • Mechanism: The amine lone pair attacks the carbonyl carbon of Ethyl Acetate.

  • Result: Formation of N-(4-methoxyphenethyl)acetamide (an impurity) and ethanol.

  • Risk Factor: This reaction is slow at room temperature but accelerates significantly during concentration (rotary evaporation) or if the extract is stored overnight. Recommendation: Avoid EtOAc.

Comparative Solvent Assessment[1][2][3][4]
SolventGSK ScoreDensitySuitabilityExpert Commentary
2-MeTHF Green (Recommended) 0.86High The modern standard. Stable to amines, separates cleanly from water, and derived from renewable sources.[1]
Dichloromethane (DCM) Amber (Problematic)1.32High Excellent solubility and rapid phase separation due to high density. Use only if 2-MeTHF fails or for specific scale-up constraints.
MTBE Green (Usable)0.74MediumGood chemical stability, but low density can lead to emulsions. Peroxide formation risk upon storage.
Toluene Amber (Usable)0.87MediumGood for large scale, but high boiling point (110°C) makes removal difficult without high vacuum.

Decision Logic: Solvent Selection Flowchart

The following diagram illustrates the decision-making process for selecting the appropriate solvent based on process constraints.

SolventSelection Start Start: Extraction of 2-(4-Methoxyphenyl)ethylamine CheckGreen Is Green Chemistry/Sustainability a Priority? Start->CheckGreen CheckEtOAc Considering Ethyl Acetate? Start->CheckEtOAc MeTHF Select 2-MeTHF (Preferred) CheckGreen->MeTHF Yes CheckEmulsion Is the aqueous layer highly viscous/emulsion prone? CheckGreen->CheckEmulsion No/Not Critical DCM Select Dichloromethane (DCM) (Use Fume Hood) CheckEmulsion->DCM Yes (Density helps separation) MTBE Select MTBE (Monitor Peroxides) CheckEmulsion->MTBE No StopEtOAc STOP: Risk of N-Acetylation Do Not Use CheckEtOAc->StopEtOAc High Risk

Figure 1: Decision logic for solvent selection emphasizing safety and sustainability.

Experimental Protocols

Protocol A: The Sustainable Method (2-MeTHF)

Best for: Routine extraction, GLP/GMP environments, and environmentally conscious workflows.

Reagents:

  • Crude reaction mixture (aqueous or quenched organic).[2]

  • 2-Methyltetrahydrofuran (2-MeTHF).[1][3][4]

  • Sodium Hydroxide (5M NaOH) or Potassium Carbonate (sat. aq.).

  • Brine (NaCl sat.).

Step-by-Step Procedure:

  • Acidic Wash (Purification):

    • If the amine is currently in an organic reaction solvent, add 1M HCl to extract the amine into the aqueous phase (pH < 2).

    • Separate and discard the organic layer (this removes non-basic impurities).

  • Basification (The Switch):

    • Cool the aqueous acidic phase to 0–5 °C (ice bath). Exotherm warning.

    • Slowly add 5M NaOH dropwise with stirring until pH reaches 12–13 .

    • Validation: Verify pH with a calibrated probe or high-range paper. The solution should turn cloudy/oily as the free base separates.

  • Extraction:

    • Add 2-MeTHF (0.5 volumes relative to aqueous phase).

    • Agitate vigorously for 5 minutes. Allow layers to settle.

    • Note: 2-MeTHF (Top layer) contains the product. Aqueous (Bottom layer) is waste.

    • Repeat extraction 2x.

  • Drying & Concentration:

    • Combine organic layers.[2][5] Wash once with Brine to remove residual water.

    • Dry over anhydrous Sodium Sulfate (

      
      ) for 15 minutes.
      
    • Filter and concentrate under reduced pressure (40 °C bath).

Protocol B: The "Difficult Separation" Method (DCM)

Best for: Highly viscous aqueous layers, stubborn emulsions, or when maximum recovery is critical regardless of solvent toxicity.

Safety Note: DCM is a suspected carcinogen.[4] Use exclusively in a fume hood.

Step-by-Step Procedure:

  • Basification:

    • Bring aqueous phase to pH > 12 using NaOH (as in Protocol A).

  • Extraction:

    • Add Dichloromethane (DCM).[1][4][5]

    • Observation: DCM (Density 1.32) will be the Bottom layer.

    • Emulsion Control: If an emulsion forms, pass the biphasic mixture through a pad of Celite or add a small amount of brine.

  • Separation:

    • Drain the lower DCM layer (Product).

    • Repeat extraction 3x.[2]

  • Workup:

    • Dry combined DCM layers over Magnesium Sulfate (

      
      ).
      
    • Note:

      
       is faster acting than 
      
      
      
      , which is helpful for DCM which holds less water.

Process Workflow Diagram

The following diagram visualizes the chemical state changes of the amine during the Acid-Base workup.

ExtractionWorkflow Input Crude Mixture (Amine + Impurities) Acidification Acidify (pH < 2) (HCl) Input->Acidification PhaseSep1 Phase Separation 1 Acidification->PhaseSep1 OrgWaste Organic Layer (Neutrals/Acids) DISCARD PhaseSep1->OrgWaste Top Layer (if DCM used previously) AqAcid Aqueous Layer (Amine-H+ Salt) PhaseSep1->AqAcid Target Species Basification Basify (pH > 12) (NaOH) AqAcid->Basification Extraction Add Organic Solvent (2-MeTHF or DCM) Basification->Extraction PhaseSep2 Phase Separation 2 Extraction->PhaseSep2 AqWaste Aqueous Layer (Salts) DISCARD PhaseSep2->AqWaste FinalOrg Organic Layer (Free Amine) PhaseSep2->FinalOrg Product Pure 2-(4-Methoxyphenyl)ethylamine FinalOrg->Product Dry & Evaporate

Figure 2: Acid-Base Swing Extraction Workflow ensuring high purity isolation.

Troubleshooting & Critical Control Points

Emulsions
  • Cause: Similar densities between phases or presence of surfactants.

  • Solution:

    • Add solid NaCl to the aqueous phase (increases aqueous density).

    • Filter through Celite.

    • If using DCM, gentle swirling is preferred over vigorous shaking.

Low Yield
  • Cause: Incomplete basification.

  • Check: Ensure pH is > 12. At pH 9.5 (the pKa), 50% of your product is still in the water layer. You need logarithmic excess (pH 11.5+) to drive the equilibrium.

"Carbamate" Formation
  • Cause: Reaction with atmospheric

    
    .
    
  • Observation: White solid precipitating in the free base oil.

  • Prevention: Minimize exposure to air after basification. Flush storage vials with Argon/Nitrogen.

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[6][7] Green Chemistry.

  • Byrne, F. P., et al. (2016).[8] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 202625, 2-(4-Methoxyphenyl)ethylamine." PubChem.

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][3] ChemSusChem. (Demonstrates stability and extraction efficiency).

  • Prat, D., et al. (2014). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.

Sources

Crystallization methods for N-propyl phenethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of N-Propyl Phenethylamine Derivatives

Authored by: A Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the crystallization of N-propyl phenethylamine derivatives. The protocols and insights contained herein are designed to be practical, rooted in established scientific principles, and adaptable to the specific challenges presented by this class of compounds.

Introduction: The Critical Role of Crystallization

N-propyl phenethylamine derivatives represent a significant scaffold in medicinal chemistry, forming the basis for numerous pharmacologically active agents.[1] The solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount, influencing its stability, bioavailability, and manufacturability.[2][3] Crystallization is the primary method for controlling these properties, offering a means to purify the compound and isolate a specific, stable crystalline form, known as a polymorph.[4][5][6] The existence of different polymorphs can lead to significant variations in physical properties like solubility and melting point, which can profoundly impact a drug's therapeutic efficacy and safety profile.[7][8] Therefore, developing a robust and reproducible crystallization process is a critical step in drug development.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the researcher to troubleshoot and optimize their crystallization strategies effectively.

I. The Science of Crystal Formation: A Primer

Successful crystallization is a thermodynamic process governed by the principles of solubility, supersaturation, nucleation, and crystal growth.[6] A solution must first become supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. This unstable state is the driving force for both nucleation (the birth of new crystal nuclei) and the subsequent growth of these nuclei into macroscopic crystals.

  • Supersaturation: This is typically achieved by dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then cooling it.[6] As the temperature decreases, the solubility of the compound drops, resulting in a supersaturated solution.

  • Nucleation: This is the initial formation of small, ordered clusters of molecules from the supersaturated solution. It can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).

  • Crystal Growth: Once stable nuclei have formed, they grow by the progressive addition of more solute molecules from the solution onto their surfaces. The rate of growth relative to the rate of nucleation determines the final crystal size distribution. A slow, controlled process generally favors the growth of larger, more perfect crystals by allowing impurities to be excluded from the crystal lattice.[6][9]

II. Strategic Solvent Selection

The choice of solvent is the most critical factor in a crystallization experiment.[4] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at cooler temperatures.[10][11]

Key Solvent Characteristics:

  • Solubility Profile: The compound should be readily soluble in the boiling solvent but sparingly soluble at room temperature or below.[10][11]

  • Inertness: The solvent must not react with the compound.[11] For amines, this means avoiding highly acidic solvents that could form salts unless salt formation is the goal.[11][12]

  • Boiling Point: A solvent with a boiling point between 60°C and 100°C is often ideal.[13] Solvents with very low boiling points evaporate too quickly, while those with very high boiling points can be difficult to remove from the final crystals.[13]

  • Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after filtration).[11]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[11]

Common Solvents for Phenethylamine Derivatives

N-propyl phenethylamine derivatives possess moderate polarity due to the amine group and the phenyl ring. Therefore, solvents in the mid-range of polarity are often a good starting point.

SolventBoiling Point (°C)PolarityNotes for Amine Crystallization
Ethanol 78Polar ProticExcellent general-purpose solvent for moderately polar compounds. The hydroxyl group can form hydrogen bonds.[13][14]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, but slightly less polar and volatile. Its higher boiling point can promote slower crystal growth.[14][15]
Acetone 56Polar AproticA strong solvent, but its low boiling point can sometimes lead to rapid crashing out of the solid.[11][13] Often used for recrystallizing hydrochloride salts.[15]
Ethyl Acetate (EtOAc) 77Moderate PolarityGood for compounds of intermediate polarity. Less polar than alcohols.[13]
Toluene 111NonpolarUseful for less polar derivatives. Its high boiling point requires careful handling and can increase the risk of oiling out.[13]
Hexanes/Heptane ~69NonpolarOften used as an anti-solvent in combination with a more polar solvent like ethanol or ethyl acetate.[16]
Water 100Highly PolarGenerally used for crystallizing hydrochloride or other salt forms of amines, rather than the free base.[13][17]

III. Core Crystallization Protocols

Below are detailed protocols for common crystallization methods. The choice of method depends on the compound's properties and the desired outcome (e.g., bulk purification vs. single crystals for analysis).

Workflow: General Crystallization Procedure

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Select Solvent System B Dissolve Compound in Minimum Hot Solvent A->B C Perform Hot Filtration (if insoluble impurities exist) B->C D Cool Solution Slowly (Induce Supersaturation) C->D E Allow Crystals to Form (Nucleation & Growth) D->E F Complete Crystallization in Ice Bath E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals Under Vacuum H->I

Caption: General workflow for purification by recrystallization.

Protocol 1: Standard Slow Cooling Recrystallization

This is the most common and robust method for purifying solid organic compounds.[6][10][18]

Materials:

  • Crude N-propyl phenethylamine derivative

  • Selected crystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate or steam bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent. Heat the mixture to boiling with gentle swirling.[6] Continue adding small portions of hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[10]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. This involves filtering the boiling solution through a fluted filter paper into a pre-heated clean Erlenmeyer flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[18] Rapid cooling can trap impurities.[6]

  • Crystal Growth: As the solution cools, crystals should begin to form. The ideal crystallization process shows initial crystal formation after 5-10 minutes, with continued growth over 20-30 minutes.[19]

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[9][10]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven.

Protocol 2: Slow Evaporation

This method is suitable for small amounts of material or for compounds that are highly soluble even in cold solvents.

Procedure:

  • Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate, methanol/chloroform) at room temperature. Use enough solvent to fully dissolve the solid.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker. Cover the opening with perforated parafilm or a loosely fitting cap.

  • Place the container in a location where it will not be disturbed and where evaporation can occur slowly over several hours to days. As the solvent evaporates, the solution becomes more concentrated, leading to saturation and crystal growth.[5]

Protocol 3: Vapor Diffusion

This technique is excellent for growing high-quality single crystals for X-ray crystallography and for compounds that are difficult to crystallize.[20][21]

Materials:

  • Small vial (for the compound solution)

  • Larger jar or beaker with a tight-fitting lid (the "chamber")

  • "Good" solvent (in which the compound is soluble)

  • "Poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent)

Procedure:

  • Dissolve the compound in a minimal amount of the "good" solvent in the small vial.

  • Pour a layer of the "poor" solvent into the bottom of the larger jar.

  • Place the small vial (uncapped) inside the larger jar, ensuring the level of the poor solvent is below the top of the vial.

  • Seal the jar tightly.

  • Over time, the more volatile "good" solvent will slowly evaporate from the vial and mix with the "poor" solvent in the chamber. Simultaneously, the vapor of the "poor" solvent will diffuse into the vial.

  • This slow change in the solvent composition of the vial gradually reduces the solubility of the compound, inducing crystallization.

IV. Troubleshooting Crystallization

Even with careful planning, crystallization can be challenging. The following section addresses common problems and their solutions.[19][22]

Troubleshooting Decision Pathway

G Start Hot, clear solution is cooling Prob1 No Crystals Form Start->Prob1 After significant cooling Prob2 Oily Liquid Forms Start->Prob2 Immediately upon cooling Success Good Crystals Form Start->Success After 5-20 mins Sol1a Scratch inner surface of flask with glass rod Prob1->Sol1a Try First Sol2a Re-heat solution Prob2->Sol2a Prob3 Yield is Poor Sol3a Cool longer in ice bath Prob3->Sol3a Success->Prob3 After filtration Sol1b Add a seed crystal Sol1a->Sol1b If no effect Sol1c Evaporate some solvent and re-cool Sol1b->Sol1c If no seed available Sol1d Cool in ice bath Sol1c->Sol1d If still no crystals Sol2b Add more of the 'good' solvent Sol2a->Sol2b Sol2c Cool more slowly Sol2b->Sol2c Sol3b Partially evaporate mother liquor to get a second crop Sol3a->Sol3b

Caption: Decision-making flowchart for troubleshooting common crystallization issues.

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound has a tendency to form a supersaturated solution.1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a surface for nucleation.[19][22] 2. Seed the Solution: Add a tiny crystal from a previous batch (a seed crystal) to initiate crystal growth.[22] 3. Concentrate the Solution: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[19] 4. Cool Further: If crystals haven't formed at room temperature, move the flask to an ice bath or refrigerator.[22]
"Oiling Out" The compound is coming out of solution above its melting point, forming a liquid instead of solid crystals. This happens when the solution is too saturated at a high temperature.1. Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow it to cool again, more slowly.[19] 2. Lower Cooling Temperature: Ensure the solution cools more gradually to allow crystallization to occur at a lower temperature. 3. Change Solvents: Select a solvent with a lower boiling point.[13]
Rapid "Crashing Out" The solution is excessively supersaturated, causing very rapid nucleation and the formation of a fine powder or very small needles. This often traps impurities.1. Increase Solvent Volume: Re-heat to re-dissolve the solid. Add more solvent (10-20% more) than the minimum required. This will slow down the crystallization process upon cooling.[19] 2. Insulate the Flask: Allow the flask to cool on a surface that does not draw heat away quickly (e.g., a cork ring or folded paper towels) to slow the cooling rate.[19]
Poor Yield 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. The crystals were not cooled sufficiently before filtration. 3. The crystals are more soluble than anticipated in the cold solvent.1. Check Mother Liquor: Evaporate a small sample of the filtrate (mother liquor). If a significant amount of solid remains, you can try to recover a "second crop" of crystals by boiling off some solvent and re-cooling. Note that this crop may be less pure. 2. Ensure Complete Cooling: Make sure the flask has spent adequate time in an ice bath before filtering. 3. Minimize Washing: Use only a very small amount of ice-cold solvent to wash the crystals during filtration.

V. Characterization of Crystalline Material

Once pure crystals are obtained, it is essential to characterize their solid-state properties.

  • Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of purity.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the specific crystalline form (polymorph) of a substance. Each polymorph will produce a unique diffraction pattern.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It provides an accurate melting point and can detect phase transitions between different polymorphs.[3]

  • Spectroscopy (FTIR, Raman, Solid-State NMR): These methods provide information about the molecular structure and intermolecular interactions (like hydrogen bonding) within the crystal lattice, which can differ between polymorphs.[8][23]

References

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization1. (n.d.).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Thakral, S., & Suryanarayanan, R. (2004). Recent advances in the identification and prediction of polymorphs. Journal of Pharmaceutical Sciences and Research.
  • Recrystalliz
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Hu, Y., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Frontiers in Pharmacology, 9, 1193.
  • Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. (2017).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Pawar, S. P., et al. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 123-128.
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Common Solvents for Crystallization - US Labs Guide 2026. (2025). Maiyam Group.
  • How to choose a solvent for crystallization of an organic compound. (2018). Quora.
  • What should I do if crystallis
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Guide for crystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Process for the preparation of phenethylamine derivatives. (2006).
  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Protein Crystallization for X-ray Crystallography. (2011). Journal of Visualized Experiments.
  • Protein Crystallization For X-ray Crystallography l Protocol Preview. (2022). YouTube.
  • Crystallization of phenethylamine HCl
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Preventing over-alkylation in phenethylamine propylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation (Polyalkylation) in Phenethylamine Derivatives Ticket ID: KB-702-ALK Status: Active Guide Audience: Synthetic Chemists, Process Development Scientists

⚠️ Core Directive: The "Runaway Train" Effect

User Warning: Attempting to synthesize


-propylphenethylamine via direct alkylation (using propyl halides) is the most common cause of yield loss in this workflow.

The Kinetic Trap: In an


 reaction between phenethylamine and 1-bromopropane, the product (

-propylphenethylamine) is a secondary amine. Due to the inductive electron-donating effect of the newly added propyl group, this secondary amine is more nucleophilic than the starting primary amine. Consequently, the product competes for the remaining alkylating agent faster than the starting material, leading to

-dipropylphenethylamine (tertiary amine) and quaternary ammonium salts.
Visualizing the Failure Mode

The following diagram illustrates the kinetic pathway you must avoid and the bypass strategies described in this guide.

ReactionPathways Start Phenethylamine (Primary Amine) Target N-Propylphenethylamine (Secondary Amine - TARGET) Start->Target Direct Alkylation (k1) Propyl Bromide Imine Imine Intermediate Start->Imine Propanal (-H2O) Amide Propionamide Intermediate Start->Amide Propionyl Chloride Over N,N-Dipropylphenethylamine (Tertiary Amine - IMPURITY) Target->Over Runaway Reaction (k2 > k1) Quat Quaternary Salt (Dead End) Over->Quat Exhaustive Alkylation Imine->Target Reduction (STAB) Amide->Target Reduction (LiAlH4)

Figure 1: Reaction kinetics comparison. The red dashed line represents the uncontrolled direct alkylation pathway where k2 > k1 causes over-alkylation. The Green and Blue paths represent the controlled protocols detailed below.

Module 1: The Standard Protocol (Reductive Amination)

Best For: General synthesis, high throughput, mild conditions. Selectivity: >95% Mono-alkylation (with proper stoichiometry).

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Borohydride (


), STAB is mild enough that it reduces the imine (formed in situ) much faster than it reduces the aldehyde, preventing side reactions.[2]
Reagents & Stoichiometry
ComponentEquiv.Role
Phenethylamine1.0Substrate
Propanal1.05Carbon Source (Slight excess ensures conversion)
NaBH(OAc)₃ (STAB)1.4 - 1.5Reducing Agent
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Promotes imine formation)
DCE or DCMSolvent1,2-Dichloroethane (DCE) is preferred
Step-by-Step Workflow
  • Imine Formation:

    • Dissolve Phenethylamine (1.0 eq) in DCE (Concentration ~0.1 M).

    • Add Propanal (1.05 eq).

    • Add Acetic Acid (1.0 eq).

    • Critical Step: Stir at Room Temperature (RT) for 20–30 minutes. This allows the equilibrium to shift toward the imine before the reducing agent is introduced.

  • Reduction:

    • Add STAB (1.4 eq) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–4 hours. Monitor via TLC or LCMS.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (basic pH is essential to neutralize the amine salt).
      
    • Extract with DCM (

      
      ).[3]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Troubleshooting Tip: If you observe dialkylation (tertiary amine), it is almost always because the aldehyde excess was too high or the reaction ran too long with excess reagents. Keep propanal close to 1.0–1.1 equivalents.

Module 2: The High-Fidelity Protocol (Acylation-Reduction)

Best For: GMP standards, difficult separations, absolute 100% mono-selectivity. Selectivity: 100% (Chemo-selective).

This is a two-step "nuclear option." By converting the amine to an amide, you shut down nucleophilicity completely. The amide is then reduced back to the amine.[4][5]

Step 1: Amide Formation
  • Dissolve Phenethylamine (1.0 eq) and Triethylamine (1.2 eq) in DCM (

    
    ).
    
  • Dropwise add Propionyl Chloride (1.05 eq).

  • Warm to RT and stir for 1 hour.

  • Perform standard acid/base workup.

  • Result:

    
    -Phenethylpropionamide (Solid/Oil). This intermediate is stable and can be purified if needed, though crude is usually sufficient.
    
Step 2: Amide Reduction[4]
  • Dissolve the amide intermediate in anhydrous THF.

  • Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0–3.0 eq) under inert atmosphere (

    
     or Ar).
    
    • Note:

      
       is generally too weak to reduce amides efficiently.
      
  • Reflux for 4–12 hours.

  • Fieser Quench (Critical Safety Step):

    • Cool to

      
      .
      
    • For

      
       grams of LiAlH₄ used, add: 
      
      
      
      mL water,
      
      
      mL 15% NaOH,
      
      
      mL water.
  • Filter the white precipitate, dry the filtrate, and concentrate.

Comparison of Methods

FeatureDirect AlkylationReductive Amination (STAB)Acylation-Reduction
Mono-Selectivity Poor (<60%)Excellent (>95%)Perfect (100%)
Atom Economy Low (Wasteful)HighModerate (2 steps)
Purification Difficult (Amine mixtures)Easy (Usually clean)Easy (Stepwise)
Reagent Safety HighModerate (Boron waste)Low (LiAlH₄ is pyrophoric)

FAQ: Troubleshooting & Diagnostics

Q: I see a spot on TLC just above my desired secondary amine. What is it? A: This is likely the tertiary amine (


-dipropylphenethylamine). Tertiary amines are generally less polar than secondary amines (no H-bond donor), so they have a higher 

value on silica. If you see this, you used too much aldehyde or alkyl halide.

Q: Can I use NaBH₄ instead of STAB for reductive amination? A: Yes, but with a modification. NaBH₄ reduces aldehydes and ketones faster than imines. If you use NaBH₄, you must pre-form the imine (stir amine + aldehyde for 2 hours, possibly with a drying agent like


 or molecular sieves) before adding the NaBH₄. STAB is preferred because it doesn't require this rigid separation.

Q: My reductive amination stalled. I still see starting material. A: Check your solvent. STAB is water-sensitive.[1] If your DCE/DCM is "wet," the hydride will decompose. Also, ensure you added the Acetic Acid catalyst; the imine formation is acid-catalyzed.

Q: Why not just use a protecting group like Boc? A: Using a Boc group (protection


 alkylation 

deprotection) is inefficient for simple mono-alkylation. The Acylation-Reduction method (Module 2) is effectively a "self-protecting" strategy that installs the carbon chain simultaneously, saving you two synthetic steps compared to a Boc strategy.

References

  • Abdel-Magid, A. F., et al. (1996).[4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link

  • Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[5] The Journal of Organic Chemistry, 67(3), 674-683.[5] Link

  • Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!) and Reductive Amination." Link

  • Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride Protocol." Link

Sources

Technical Support Center: Troubleshooting Reductive Amination of 4-Methoxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reductive amination of 4-methoxyphenylacetaldehyde. Instead of a generic overview, we will directly address specific, practical issues in a question-and-answer format, grounding our advice in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the reductive amination of 4-methoxyphenylacetaldehyde.

Category 1: Low Yield & Reaction Failure

Q1: My reductive amination of 4-methoxyphenylacetaldehyde resulted in a very low yield or no product. What are the most likely causes?

A1: Low conversion is the most frequent issue and typically points to one of three areas: the stability of the aldehyde, incomplete imine formation, or the activity of the reducing agent.

  • Aldehyde Integrity: 4-Methoxyphenylacetaldehyde is susceptible to oxidation and polymerization, especially upon storage.[1][2] Before starting, always assess the purity of your aldehyde. If it appears viscous, discolored, or has been stored for a long time, it is advisable to purify it by distillation or source a fresh bottle. Its sensitivity to air and moisture necessitates handling under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Imine Formation Equilibrium: The first step of the reaction is the formation of an imine (or iminium ion) intermediate, which is a reversible equilibrium reaction that liberates water.[3][4] If the equilibrium does not favor the imine, the subsequent reduction step cannot proceed efficiently. For challenging substrates, the addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can be used to sequester the water byproduct and drive the reaction forward.[5]

  • Reducing Agent Choice and Activity: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for direct (one-pot) reductive aminations because it is mild and selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[6][7] If using STAB, ensure it is a fine, free-flowing powder; clumpy reagent suggests moisture contamination, which deactivates it. Conversely, a stronger reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol if not used correctly in a stepwise procedure.[8][9]

Q2: I'm observing a significant amount of 2-(4-methoxyphenyl)ethanol in my crude product. How can I prevent the reduction of my starting aldehyde?

A2: The formation of the corresponding alcohol is a clear indication that your reducing agent is reacting with the starting aldehyde. This is a common side reaction with several root causes.

  • Incorrect Reducing Agent for a One-Pot Reaction: This issue is most common when using a powerful reducing agent like sodium borohydride (NaBH₄) in a direct (one-pot) procedure.[10] NaBH₄ is capable of rapidly reducing aldehydes.[8] For a direct reductive amination, you must use a more selective reagent. Sodium triacetoxyborohydride (STAB) is the industry standard for this reason; it is a sterically hindered and electronically deactivated hydride source that shows poor reactivity towards aldehydes and ketones at neutral or slightly acidic pH but reacts rapidly with the more electrophilic iminium ion.[6][11]

  • Reaction Conditions: Even with a selective reagent like sodium cyanoborohydride (NaBH₃CN), the reaction pH is critical. At a pH below 4, the rate of aldehyde reduction increases significantly.[12] The optimal pH for reductive amination is typically between 5 and 7, which is acidic enough to catalyze imine formation without promoting significant reduction of the starting carbonyl.[6][12]

  • Stepwise (Indirect) Procedure: If aldehyde reduction remains a problem, switch to a stepwise, or indirect, procedure. First, form the imine by stirring the 4-methoxyphenylacetaldehyde and the amine in a suitable solvent (like methanol or ethanol) for 1-2 hours, often with a dehydrating agent. Once imine formation is complete (confirmable by TLC or ¹H NMR), cool the reaction mixture in an ice bath before slowly adding sodium borohydride (NaBH₄).[13] This ensures the reducing agent primarily encounters the imine, not the aldehyde.

Category 2: Side Product Formation

Q3: My primary amine is over-alkylating, leading to a tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?

A3: Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the aldehyde to form a tertiary amine.[9][14]

  • Stoichiometry Control: The simplest approach is to adjust the stoichiometry. Using a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) relative to the aldehyde can help ensure the aldehyde is consumed before it can react with the secondary amine product.[6]

  • Slow Addition: Adding the aldehyde slowly to a solution of the amine and the reducing agent can help maintain a low concentration of the aldehyde throughout the reaction, minimizing the chance for the secondary amine product to react with it.

  • Stepwise Procedure: As mentioned previously, an indirect (stepwise) procedure is highly effective at preventing over-alkylation. Pre-forming the imine from a 1:1 ratio of aldehyde and primary amine before adding the reducing agent ensures that there is no excess aldehyde available to react with the secondary amine product.[6]

Q4: The reaction mixture has turned dark and viscous, and TLC analysis is messy. What could be happening to my 4-methoxyphenylacetaldehyde?

A4: This is a strong indicator of aldehyde decomposition, likely through self-condensation or polymerization.[2] 4-Methoxyphenylacetaldehyde has an enolizable proton alpha to the carbonyl group, making it susceptible to aldol-type side reactions, especially under basic or strongly acidic conditions.

  • Control the Temperature: Do not overheat the reaction. Most reductive aminations with STAB proceed efficiently at room temperature.

  • Use a Non-Nucleophilic Base (If Necessary): If your amine starting material is an HCl or HBr salt, you must add a base to liberate the free amine. Use a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid strong bases like NaOH or KOH, which can catalyze aldol reactions.

  • Ensure Purity of Starting Material: Impurities in the aldehyde can often initiate polymerization.[2] Using freshly purified aldehyde is the best preventative measure.

Category 3: Reaction Monitoring & Purification

Q5: What is the optimal choice of reducing agent and solvent for this specific transformation?

A5: For the direct reductive amination of 4-methoxyphenylacetaldehyde, the combination of sodium triacetoxyborohydride (STAB) as the reducing agent and 1,2-dichloroethane (DCE) or dichloromethane (DCM) as the solvent is widely considered the gold standard.[6][8]

  • Why STAB? It is mild, selective for the iminium ion, and its reaction byproducts are easily removed during workup.[6][7] Unlike sodium cyanoborohydride, it is non-toxic and does not risk the formation of hydrogen cyanide gas.[15]

  • Why DCE/DCM? These are non-protic solvents that do not react with the hydride reagent.[8] While chlorinated solvents are coming under increased scrutiny for environmental reasons, they are often highly effective for this reaction.[16] For greener alternatives, ethyl acetate or acetonitrile can be effective, though reaction times may be longer.[17] Avoid protic solvents like methanol or ethanol when using STAB, as they can slowly react with the reagent.[18]

Q6: I am struggling to isolate my final amine product during the aqueous workup. Do you have any tips for purification?

A6: Isolating basic amines can be challenging due to their solubility properties and potential to form emulsions.

  • Standard Acid-Base Extraction: After quenching the reaction (typically with saturated NaHCO₃ or water), extract the product into an organic solvent like ethyl acetate or DCM. To remove any unreacted aldehyde or other neutral impurities, you can then wash the organic layer with an acidic solution (e.g., 1 M HCl). This protonates your amine, making it water-soluble and pulling it into the aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Liberating the Free Amine: Next, basify the acidic aqueous layer with a strong base (e.g., 2 M NaOH or solid K₂CO₃) until it is strongly alkaline (pH > 12). This deprotonates the ammonium salt, regenerating the free amine.

  • Final Extraction: Extract the liberated amine back into a fresh organic solvent (ethyl acetate or DCM). Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain your purified product.

  • Dealing with Emulsions: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can often help to break it.

Data & Protocols

Table 1: General Reagent Stoichiometry for Direct Reductive Amination
ReagentMolar EquivalentsRationale
4-Methoxyphenylacetaldehyde 1.0Limiting reagent.
Amine (Primary or Secondary) 1.0 - 1.2A slight excess can help drive imine formation and prevent over-alkylation with primary amines.[6]
Sodium Triacetoxyborohydride (STAB) 1.2 - 1.5An excess is required to ensure complete reduction of the intermediate imine.
Acetic Acid (Optional Catalyst) 0 - 1.0Generally not required for reactive aldehydes but can be used if imine formation is sluggish.[6]
Table 2: Comparison of Common Reducing Agents
Reducing AgentSelectivityTypical ConditionsSafety Considerations
Sodium Triacetoxyborohydride (STAB) High (Iminium > Aldehyde)One-pot; DCE, DCM, THF; Room TempMoisture sensitive.[8] Benign byproducts.
Sodium Cyanoborohydride (NaBH₃CN) High (Iminium > Aldehyde)One-pot; MeOH; pH 5-7Highly Toxic. Can release HCN gas if acidified.[15]
Sodium Borohydride (NaBH₄) Low (Reduces both)Stepwise; MeOH, EtOH; 0°C to RTFlammable solid. Reacts with water/acid to produce H₂ gas.[8]

Experimental Protocols

Protocol 1: Direct Reductive Amination using STAB (Standard Procedure)

This procedure is for the synthesis of N-benzyl-2-(4-methoxyphenyl)ethan-1-amine.

  • To a round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenylacetaldehyde (1.0 eq).

  • Dissolve the aldehyde in 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Add benzylamine (1.1 eq) and stir the mixture at room temperature for 20 minutes to allow for initial imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB, 1.3 eq).

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified further by column chromatography if necessary.

Protocol 2: Stepwise (Indirect) Reductive Amination using NaBH₄

This is an alternative for substrates prone to side reactions in a one-pot setting.

  • To a round-bottom flask, add 4-methoxyphenylacetaldehyde (1.0 eq) and benzylamine (1.05 eq).

  • Add methanol (MeOH, approx. 0.3 M) and anhydrous magnesium sulfate (MgSO₄, 2.0 eq).

  • Stir the mixture at room temperature for 2 hours to form the imine. Monitor imine formation by TLC or ¹H NMR.

  • Filter off the MgSO₄ and wash the solid with a small amount of fresh MeOH.

  • Cool the filtrate to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Remove most of the methanol under reduced pressure.

  • Perform a standard acid-base workup as described in Q6 to isolate the amine product.

Visualizations

Reaction Mechanism

Reductive_Amination cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction A 4-Methoxyphenyl- acetaldehyde C Imine Intermediate A->C + Amine - H₂O B Primary Amine (e.g., Benzylamine) B->C D Final Secondary Amine Product C->D + [H⁻] (e.g., STAB)

Caption: General mechanism of reductive amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Reaction Failure? Aldehyde_Check Is Aldehyde pure and fresh? Start->Aldehyde_Check Yes Aldehyde_Sol Solution: Purify or replace aldehyde. Handle under inert gas. Aldehyde_Check->Aldehyde_Sol No Side_Product Major side product observed? Aldehyde_Check->Side_Product Yes Alcohol Alcohol from Aldehyde Reduction? Side_Product->Alcohol Yes Imine_Check Is imine formation the issue? Side_Product->Imine_Check No Overalkylation Tertiary Amine from Over-alkylation? Alcohol->Overalkylation No Alcohol_Sol Solution: Use selective reagent (STAB). Switch to stepwise method. Alcohol->Alcohol_Sol Yes Polymer Polymerization/ Decomposition? Overalkylation->Polymer No Overalkylation_Sol Solution: Use excess amine. Try stepwise method. Overalkylation->Overalkylation_Sol Yes Polymer_Sol Solution: Use pure aldehyde. Control temperature. Polymer->Polymer_Sol Yes Imine_Sol Solution: Add dehydrating agent (e.g., Mol. Sieves). Imine_Check->Imine_Sol Yes

Caption: Decision tree for troubleshooting common issues.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • University of York. Reductive Amination. [Link]

  • Chemistry LibreTexts. Reductive Amination. (2023). [Link]

  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. (2022). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • McFarland, J. M., & Francis, M. B. (2005). Reductive Alkylation of Proteins with Iridium-Catalyzed Transfer Hydrogenation. Journal of the American Chemical Society, 127(39), 13490–13491. [Link]

  • Cheong, P. H.-Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30198–30205. [Link]

  • ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2020). [Link]

  • Reddit. Reductive animations with Sodium Triacetoxyborohydride (STAB). [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Reddit. What's wrong with my reductive amination? I barely got any product. [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? (2018). [Link]

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Validation & Comparative

1H NMR Spectrum Interpretation of 2-(4-Methoxyphenyl)ethylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive interpretation of the 1H NMR spectrum for 2-(4-Methoxyphenyl)ethylamine (also known as 4-Methoxyphenethylamine or


-Methyltyramine). Unlike generic spectral databases, this document focuses on comparative differentiation , specifically addressing the critical need to distinguish this linear isomer from its regioisomers (e.g., 

-methylbenzylamine derivatives) and functional analogs (e.g., Tyramine, Phenethylamine).

Key Application: This data is essential for researchers validating the purity of dopamine receptor ligands, tyramine derivatives, and metabolic precursors in drug discovery pipelines.

Molecule Profile & Structural Logic

  • IUPAC Name: 2-(4-Methoxyphenyl)ethanamine[1]

  • CAS Number: 55-81-2[1][2]

  • Molecular Formula:

    
    [3][4]
    
  • Key Structural Features:

    • Para-Substituted Benzene Ring: Creates a symmetric

      
       spin system.
      
    • Methoxy Group (

      
      ):  Strong electron-donating group (EDG), shielding adjacent aromatic protons.
      
    • Ethylamine Chain: Two distinct methylene (

      
      ) environments with vicinal coupling.
      
Visualization: Structural Connectivity & Splitting Logic

The following diagram illustrates the signal splitting origins based on the scalar coupling (


) networks.

G Molecule 2-(4-Methoxyphenyl)ethylamine Ar_Region Aromatic Region (6.8 - 7.2 ppm) Molecule->Ar_Region Aliph_Region Aliphatic Region (2.6 - 3.8 ppm) Molecule->Aliph_Region H_Ortho H-Ortho to OMe (Shielded) ~6.84 ppm (d) Ar_Region->H_Ortho AA'BB' System H_Meta H-Meta to OMe (Deshielded) ~7.12 ppm (d) Ar_Region->H_Meta AA'BB' System OMe Methoxy (-OCH3) Singlet ~3.79 ppm Aliph_Region->OMe Isolated Spin CH2_N CH2-N (α) Triplet ~2.93 ppm Aliph_Region->CH2_N 3J Coupling CH2_Ar CH2-Ar (β) Triplet ~2.71 ppm Aliph_Region->CH2_Ar 3J Coupling CH2_N->CH2_Ar Coupled (t, J~7Hz)

Figure 1: NMR Signal Assignment Tree. Note the distinct separation between the aromatic AA'BB' system and the aliphatic triplets.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize solvent effects (such as peak overlapping or exchange broadening), follow this specific protocol.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Why:

      
       minimizes amine proton exchange compared to 
      
      
      
      and prevents the viscosity broadening seen in DMSO-
      
      
      .
  • Concentration: Dissolve 10-15 mg of the free base oil in 0.6 mL of solvent.

    • Note: Higher concentrations may shift the broad

      
       peak due to hydrogen bonding.
      
  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended hydrochloride salts if the sample was derived from a neutralization extraction.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1):

    
     second (ensure integration accuracy of the methoxy singlet).
    
  • Scans (NS): 16 (sufficient for >10 mg sample).

  • Temperature: 298 K (

    
    ).
    

Spectral Analysis & Assignment

The following data represents the standard chemical shifts (


) for the free base in 

.
Table 1: 1H NMR Assignment (400 MHz, )
PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Mechanistic Insight
Ar-H (meta) Aromatic7.12 Doublet (d)2H8.5Ortho to alkyl chain; less shielded.
Ar-H (ortho) Aromatic6.84 Doublet (d)2H8.5Ortho to

; shielded by resonance donation.

Methoxy3.79 Singlet (s)3H-Characteristic sharp singlet; diagnostic for purity.

Methylene2.93 Triplet (t)2H6.9Deshielded by Nitrogen electronegativity.

Methylene2.71 Triplet (t)2H6.9Benzylic position; slightly more shielded than

-N.

Amine1.3 - 1.8 Broad (br s)2H-Exchangeable; shift varies with concentration/water.

Data synthesized from SDBS and Sigma-Aldrich reference standards [1, 2].

Comparative Analysis: Product vs. Alternatives

In drug development, this molecule is often confused with its regioisomers or metabolic analogs. The following comparison highlights the discriminatory signals required for quality control.

Table 2: Critical Differentiation Matrix
FeatureTarget: 2-(4-Methoxyphenyl)ethylamine Alternative 1: Phenethylamine (Unsubstituted) Alternative 2: 1-(4-Methoxyphenyl)ethylamine
Structure Linear chain, p-OMeLinear chain, No OMeBranched (

-methyl), p-OMe
Aromatic Region AA'BB' (2 doublets) Multiplet (5H) AA'BB' (2 doublets)
Methoxy Signal Singlet (~3.8 ppm) Absent Singlet (~3.8 ppm)
Aliphatic Chain Two Triplets Two TripletsQuartet (~4.1 ppm) + Doublet (~1.4 ppm)
Key Distinction Symmetric aromatic + OMeLack of OMeMethyl Doublet (High field)
Analytical Workflow for Identification

Use this logic flow to validate your sample against potential impurities.

Workflow Start Crude Sample NMR (CDCl3) Check_OMe Is there a Singlet at ~3.8 ppm? Start->Check_OMe Check_Aliphatic Check Aliphatic Region (1.0 - 4.5 ppm) Check_OMe->Check_Aliphatic Yes Result_PEA ID: Phenethylamine (No OMe present) Check_OMe->Result_PEA No Result_Alpha ID: 1-(4-Methoxyphenyl)ethylamine (Branched Isomer) Look for Doublet ~1.4 ppm Check_Aliphatic->Result_Alpha Quartet + Doublet Result_Target ID: 2-(4-Methoxyphenyl)ethylamine (Target) Look for Two Triplets (2.7 & 2.9 ppm) Check_Aliphatic->Result_Target Two Triplets

Figure 2: Decision Tree for Structural Validation. This workflow filters out the most common synthesis side-products and regioisomers.

Common Pitfalls & Troubleshooting

The "Salt Shift"

Observation: The triplets at 2.7 and 2.9 ppm shift significantly downfield (to ~3.0 and ~3.2 ppm) and the aromatic peaks converge. Cause: The sample is the Hydrochloride (HCl) salt , not the free base. Solution: Perform a mini-extraction: Add 2 drops of


 to the NMR tube (if using 

solvent) or wash the solid with

before drying and re-running in

[3].
Water Peak Overlap

Observation: A sharp singlet appears near 1.6 ppm, obscuring the amine protons. Cause: Adventitious water in


.
Solution:  The amine protons are exchangeable. Add one drop of 

to the tube and shake. The

signal will disappear (exchange to

), confirming the assignment, while the water peak will shift/broaden.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3256. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-propyl-4-methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N-propyl-4-methoxyphenethylamine. By comparing its fragmentation with structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of substituted phenethylamines.

Introduction: The Crucial Role of Mass Spectrometry in Phenethylamine Analysis

Substituted phenethylamines are a broad class of compounds with significant physiological activity, encompassing neurotransmitters, pharmaceuticals, and controlled substances.[1][2] Unambiguous identification of these molecules is paramount in forensic science, clinical toxicology, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and structural elucidation capabilities.[1] The fragmentation pattern generated by electron ionization provides a molecular fingerprint, which, when correctly interpreted, allows for the confident identification of a specific compound and its differentiation from isomers.[3][4][5]

This guide will focus on the fragmentation of N-propyl-4-methoxyphenethylamine, a representative N-alkylated and ring-substituted phenethylamine. We will explore the fundamental principles governing its fragmentation and compare it to other relevant phenethylamines to highlight key structural indicators.

Predicted Electron Ionization Fragmentation of N-propyl-4-methoxyphenethylamine

While a library spectrum for N-propyl-4-methoxyphenethylamine may not always be readily available, its fragmentation pattern can be reliably predicted based on well-established principles of phenethylamine mass spectrometry.[6][7][8] The primary fragmentation pathway for phenethylamines involves the cleavage of the Cβ-Cα bond, which is the bond between the carbon atom adjacent to the aromatic ring and the carbon atom bonded to the nitrogen.[6]

For N-propyl-4-methoxyphenethylamine (molecular weight: 193.29 g/mol ), the following key fragments are anticipated:

  • Molecular Ion (M•+), m/z 193: The presence of the molecular ion peak is expected, though its intensity may vary. Aromatic systems generally produce more stable molecular ions.[7]

  • Methoxybenzyl Cation, m/z 121: Cleavage of the Cβ-Cα bond results in the formation of a stable, resonance-stabilized 4-methoxybenzyl cation. This is a highly characteristic fragment for compounds containing a 4-methoxyphenyl group.

  • N-propyl Immonium Ion, m/z 72: The complementary fragment from the Cβ-Cα cleavage is the N-propyl immonium ion. This ion is a strong indicator of the N-propyl substitution on the amine.

The proposed fragmentation pathway is visualized in the diagram below:

fragmentation_pathway M N-propyl-4-methoxyphenethylamine (m/z 193) F1 4-Methoxybenzyl Cation (m/z 121) M->F1 Cβ-Cα cleavage F2 N-propyl Immonium Ion (m/z 72) M->F2 Cβ-Cα cleavage

Caption: Predicted EI fragmentation of N-propyl-4-methoxyphenethylamine.

Comparative Fragmentation Analysis

To underscore the diagnostic value of the fragmentation pattern, we will compare the predicted fragments of N-propyl-4-methoxyphenethylamine with those of closely related compounds.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)
N-propyl-4-methoxyphenethylamine 193121 (Methoxybenzyl cation)72 (N-propyl immonium ion)
4-Methoxyphenethylamine 151121 (Methoxybenzyl cation)30 (Iminium ion)
N-methyl-4-methoxyphenethylamine 165121 (Methoxybenzyl cation)44 (N-methyl immonium ion)
Phenethylamine 12191 (Benzyl cation)30 (Iminium ion)

This comparison clearly demonstrates how modifications to the N-alkyl group and the aromatic ring produce predictable shifts in the mass-to-charge ratios of the key fragments. The consistent presence of the m/z 121 fragment points to a 4-methoxyphenyl moiety, while the mass of the immonium ion directly corresponds to the nature of the N-substituent.

Experimental Protocol: GC-MS Analysis of Phenethylamines

The following is a generalized protocol for the analysis of N-propyl-4-methoxyphenethylamine and related compounds using GC-MS.

Objective: To obtain a clean, interpretable electron ionization mass spectrum for the identification and characterization of the target analyte.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.[1][4]

  • Capillary GC column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane).[4]

Procedure:

  • Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol, ethyl acetate). The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This allows for the separation of the analyte from any impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230 °C

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion (e.g., 250 amu).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and the key fragment ions.

    • Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern.

The workflow for this experimental protocol can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Analyte in Volatile Solvent A1 Inject Sample P1->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Key Fragments D1->D2 D3 Compare with Predictions/ Library Data D2->D3

Caption: General workflow for GC-MS analysis of phenethylamines.

Conclusion

The mass spectrometry fragmentation pattern of N-propyl-4-methoxyphenethylamine is characterized by a predictable and informative set of fragment ions. The dominant cleavages at the Cβ-Cα bond yield a diagnostic 4-methoxybenzyl cation at m/z 121 and an N-propyl immonium ion at m/z 72. By comparing these fragments with those of related phenethylamines, a high degree of confidence in structural elucidation can be achieved. This guide provides a foundational understanding for researchers working with this class of compounds, enabling more accurate and efficient identification.

References

  • Gas Chromatography Mass Spectrometry (GC-MS)
  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed.
  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
  • Fragmentation pathways of odd- and even-electron n-alkylated synthetic c
  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed.
  • Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. PubMed.
  • Chemical structures of the five substituted phenethylamine derivatives.
  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identific
  • N-(4-Methoxyphenethyl)-2-propylpentanamide. MDPI.
  • N-iso-Propyl-2,5-dimethoxy-4-methylphenethylamine - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry.
  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. U.S. Department of Justice.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological m
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accur
  • Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University.
  • p-METHOXYMETHAMPHETAMINE. SWGDrug.
  • Mass Spectrometry - Fragmentation P
  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Institute of Forensic Research.
  • (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • N Ethyl 4 methoxyamphetamine. mzCloud.
  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzo
  • 4-Methoxyphenethylamine. ChemicalBook.
  • A detailed mechanistic fragmentation analysis of methamphetamine and select regioisomers by GC/MS. PubMed.

Sources

FTIR Analysis of Secondary Amine Signals in Phenethylamine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Analysis of Secondary Amine Signals in Phenethylamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary

The accurate characterization of phenethylamine derivatives—specifically distinguishing secondary amines (e.g., Methamphetamine, MDMA) from primary (Amphetamine, MDA) and tertiary analogs—is a cornerstone of forensic drug analysis and pharmaceutical quality control. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for confirmation, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) has emerged as the superior method for rapid, non-destructive structural elucidation.

This guide objectively compares the performance of ATR-FTIR against Transmission FTIR (KBr Pellet) and Raman Spectroscopy , with a specific focus on the vibrational spectroscopy of the secondary amine (


) moiety. We address the critical spectral shifts observed between free-base and salt forms, a common source of misinterpretation in field analysis.
Part 1: The Physics of the Signal
The Secondary Amine Challenge

In phenethylamines, the nitrogen atom's substitution pattern dictates the pharmacological profile and legal classification. The vibrational signature of the secondary amine is distinct but highly sensitive to the sample's physical state (Free Base vs. Salt).

1. Free Base Form (Neat Liquid/Oil):

  • Mechanism: The N-H bond exhibits a stretching vibration free from strong ionic lattice forces.

  • Signal: A single, sharp, weak-to-medium absorption band.

  • Location:

    
    .[1]
    

2. Hydrochloride Salt Form (Crystalline Solid - Most Common in Seizures):

  • Mechanism: Protonation of the amine creates an ammonium cation (

    
    ). The N-H bonds engage in strong hydrogen bonding with the chloride counter-ion.
    
  • Signal: The discrete 3300 cm⁻¹ peak collapses. It is replaced by a broad, complex series of combination bands (Fermi resonance).

  • Location:

    
     (often overlapping with C-H stretches).
    

Critical Insight: Novice analysts often report "false negatives" for secondary amines in street samples because they look for the textbook 3300 cm⁻¹ peak. In Methamphetamine HCl, this peak is absent; the diagnostic signal is the broad "amine salt" envelope and specific deformation bands in the fingerprint region.

Part 2: Comparative Analysis of Techniques

The following matrix evaluates ATR-FTIR against its primary alternatives for this specific application.

Performance Comparison Matrix
FeatureATR-FTIR (The Product) Transmission FTIR (KBr) Raman Spectroscopy
Sample Prep None (Direct contact)High (Grinding, pellet pressing)None (Point-and-shoot)
Secondary Amine Sensitivity High (Clear fingerprint resolution)High (High resolution)Medium (N-H signal is weak scatterer)
Salt vs. Base Discrimination Excellent (Distinct lattice modes)Good (But moisture affects KBr)Excellent (Lattice modes <200 cm⁻¹)
Fluorescence Interference Zero (Unaffected)Zero (Unaffected)High (Common in cut street drugs)
Throughput < 1 min/sample 15-20 min/sample < 1 min/sample
Destructive? No (Sample recoverable)Yes (Sample embedded in salt)No
Why ATR-FTIR Wins for Phenethylamines

While Raman is superior for analyzing samples through packaging, it frequently fails with street samples due to fluorescence from impurities (cutting agents like caffeine or sugars) or the phenethylamine molecule itself. Transmission FTIR offers high resolution but is impractical for high-throughput labs due to the tedious KBr pellet preparation and hygroscopic interference.

ATR-FTIR strikes the optimal balance: it is immune to fluorescence, requires no sample prep, and provides a spectral "fingerprint" (


) that is far more specific for distinguishing secondary from primary amines than the N-H stretch region alone.
Part 3: Experimental Protocol (ATR-FTIR)

This protocol is designed to maximize the signal-to-noise ratio for the N-H deformation bands in secondary amine salts.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (screening) or 64 (high quality).

Step-by-Step Workflow:

  • Background Collection:

    • Clean crystal with isopropanol. Ensure dry.

    • Collect air background. Validation: Ensure no peaks at 2350 cm⁻¹ (

      
      ) or 3400 cm⁻¹ (
      
      
      
      ).
  • Sample Loading:

    • Place ~2-5 mg of sample (amount covering the crystal "eye") onto the Diamond ATR surface.

    • Note: For phenethylamine salts, ensure the crystal is fully covered to prevent "evanescent wave" escape.

  • Pressure Application:

    • Apply high pressure using the anvil clamp.

    • Causality: High pressure ensures intimate contact between the solid crystal lattice and the diamond, critical for resolving the weak N-H deformation bands.

  • Data Acquisition:

    • Collect spectrum (4000–600 cm⁻¹).

  • Post-Processing:

    • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

    • Do not smooth data aggressively; fine splitting in the fingerprint region (700-800 cm⁻¹) discriminates isomers.

Part 4: Data Interpretation & Visualization
Spectral Decision Tree: Amine Classification

The following logic flow illustrates how to systematically classify the amine based on spectral features.

AmineLogic Start Unknown Phenethylamine Spectrum CheckRegion1 Check 3100-3500 cm⁻¹ (Sharp Peaks?) Start->CheckRegion1 DoublePeak Double Sharp Peak (~3400 & ~3300) CheckRegion1->DoublePeak Yes (2) SinglePeak Single Sharp Peak (~3300) CheckRegion1->SinglePeak Yes (1) NoSharp No Sharp Peaks (Broad band 2400-3000) CheckRegion1->NoSharp No PrimaryBase Primary Amine (Free Base) (e.g., Amphetamine Oil) DoublePeak->PrimaryBase SecondaryBase Secondary Amine (Free Base) (e.g., Methamphetamine Oil) SinglePeak->SecondaryBase CheckSalt Check 2400-3000 cm⁻¹ (Broad Ammonium Band?) NoSharp->CheckSalt SaltConfirmed Amine Salt Form (Proceed to Fingerprint) CheckSalt->SaltConfirmed Strong Broad Abs TertiaryCheck Tertiary Amine / Other CheckSalt->TertiaryCheck Absent Fingerprint Check 1500-1650 cm⁻¹ (N-H Bending) SaltConfirmed->Fingerprint Scissoring Strong Band ~1600 (NH₂ Scissoring) Fingerprint->Scissoring Primary Amine Salt NoScissoring Weak/No Band ~1600 (Secondary Amine) Fingerprint->NoScissoring Secondary Amine Salt (Methamphetamine HCl)

Figure 1: Logic flow for distinguishing primary, secondary, and tertiary amines in phenethylamines using FTIR spectral features.

Key Spectral Markers (Methamphetamine HCl Example)
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Value
Amine Salt (

)
N-H Stretching 2460, 2723, 2966 Broad, overlapping bands. Confirms salt form.
Aromatic Ring C=C Stretching 1604, 1487 Confirms phenethylamine core.
Secondary Amine C-N Stretch 1455 Differentiates from primary (usually higher).
Mono-sub Benzene C-H Out-of-Plane 747, 698 "Fingerprint" ID. Strongest peaks in ATR.
Secondary Amine N-H Deformation ~1059 Specific to Methamphetamine structure.
Part 5: Troubleshooting & Validation

Issue: "I see a peak at 2350 cm⁻¹."

  • Cause: Atmospheric

    
     fluctuation.
    
  • Fix: Repurge the bench or collect a new background. Do not interpret this as a sample peak.

Issue: "The spectrum looks like 'derivative' shapes (first-derivative)."

  • Cause: Refractive index of the sample is close to the diamond crystal (anomalous dispersion), common with high-concentration amine salts.

  • Fix: Apply "ATR Correction" algorithm in software or dilute sample 1:1 with KBr powder (even on ATR) to lower the refractive index.

Issue: "Weak signals in the 3000 region."

  • Cause: Poor contact between the hard crystal sample and the diamond.

  • Fix: Increase anvil pressure. If sample is coarse, crush it slightly before applying pressure.

References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Methamphetamine Hydrochloride - Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

  • American Academy of Forensic Sciences. (2020). Standard Guide for Micro-Crystal Testing in the Forensic Analysis of Methamphetamine and Amphetamine. ASTM E1965-20. Retrieved from [Link]

Sources

Comparative Guide: Lipophilicity (LogP) of N-Propyl vs. N-Ethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the homologation from an N-ethyl to an N-propyl substituent is a strategic modification used to modulate lipophilicity, blood-brain barrier (BBB) permeability, and metabolic stability.

The Bottom Line:

  • LogP Shift: Substituting an N-ethyl group with an N-propyl group typically increases the LogP by approximately +0.5 units .

  • Primary Driver: This shift is driven by the increase in hydrophobic surface area provided by the additional methylene (

    
    ) unit.
    
  • Strategic Use: This modification is often employed when a lead compound is slightly too polar to cross the BBB or when extending the alkyl chain improves binding affinity via hydrophobic pocket interactions.

Theoretical Framework: The Hansch-Fujita Approach

To predict and analyze the lipophilicity difference, we utilize the Hansch-Fujita substituent constant (


).[1] This approach assumes that lipophilicity is additive.
The Equation


Comparative Data ( Values)

The hydrophobic contribution of alkyl chains is linear for short chains.

SubstituentStructure

Value (Approx)

(vs. Ethyl)
N-Methyl

+0.56-0.46
N-Ethyl

+1.02 Reference
N-Propyl

+1.55 +0.53

Source: Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology.

Interpretation: Moving from N-ethyl to N-propyl adds a


 of roughly 0.53 . This is a significant jump in medicinal chemistry; for a compound with a LogP of 3.0, a shift to 3.5 can push it towards the upper limit of optimal oral bioavailability (Lipinski’s Rule of 5) or enhance CNS penetration if the starting LogP was too low (e.g., 1.5 

2.0).

Experimental Validation: OECD 117 HPLC Method

While computational predictions (cLogP) are useful, experimental validation is required for regulatory submissions. The Shake-Flask method (OECD 107) is the absolute gold standard but is low-throughput. For comparing analogs, RP-HPLC (OECD 117) is the preferred high-throughput method.

Principle

Retention time on a hydrophobic (C18) column correlates linearly with LogP. We measure the Capacity Factor (


)  rather than raw retention time to account for system dead volume.
Protocol: Determination of LogP via RP-HPLC

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: Methanol/Water (75:25 v/v), isocratic. Buffered to pH 7.4 if measuring LogD, or unbuffered for neutral LogP.

  • Dead Time Marker: Uracil or Sodium Nitrate (unretained compounds).

  • Reference Standards: 6 compounds with known LogP values spanning the expected range (e.g., Toluene, Naphthalene, Phenanthrene).

Workflow:

  • Dead Time (

    
    ) Determination:  Inject Uracil. Record retention time.
    
  • Calibration: Inject reference standards. Calculate

    
     for each:
    
    
    
    
    Plot
    
    
    vs. Literature LogP to generate a calibration curve (
    
    
    required).
  • Sample Analysis: Inject N-ethyl and N-propyl analogs. Calculate their LogP using the regression equation from Step 2.

Visualization: HPLC Workflow

HPLC_Protocol Start Sample Prep (1 mg/mL in MeOH) DeadTime Determine Dead Time (t0) Marker: Uracil Start->DeadTime Inject Inject Analogs (Isocratic C18) DeadTime->Inject CalcK Calculate Capacity Factor (k') k' = (tR - t0) / t0 Inject->CalcK Result Interpolate LogP from Calibration Curve CalcK->Result

Caption: Step-by-step workflow for determining LogP using the OECD 117 RP-HPLC method.

Biological Implications: Why the Shift Matters

A. Blood-Brain Barrier (BBB) Penetration

The BBB is a lipophilic barrier.[3] The relationship between LogP and BBB penetration is parabolic.

  • Optimal Range: LogP 2.0 – 3.5.

  • N-Ethyl Case: Often provides a balance of solubility and permeability.

  • N-Propyl Case: Increases permeability but risks higher non-specific binding (NSB) to plasma proteins (Albumin), which reduces the free fraction of the drug available to act on the brain.

B. Metabolic Stability (N-Dealkylation)

The N-alkyl chain is a primary site for metabolism via CYP450-mediated N-dealkylation .

  • Mechanism: CYP450 hydroxylates the

    
    -carbon (adjacent to Nitrogen), forming an unstable hemiaminal which spontaneously collapses to release an aldehyde and the dealkylated amine.[4]
    
  • Comparison:

    • N-Ethyl: Dealkylates to release Acetaldehyde . Generally rapid metabolism.

    • N-Propyl: Dealkylates to release Propionaldehyde .

    • Trend: While both are labile, steric hindrance usually makes longer chains (Propyl) slightly more stable than shorter chains (Ethyl/Methyl) against specific CYP isoforms, though this is enzyme-dependent.

Visualization: N-Dealkylation Pathway

Metabolic_Pathway Parent Parent Drug (N-Propyl Amine) Intermediate Unstable Hemiaminal (Alpha-Hydroxylation) Parent->Intermediate + [O] (CYP450) CYP CYP450 Enzyme (Oxidation) Products Metabolite (Amine) + Propionaldehyde Intermediate->Products Loss of Aldehyde Cleavage Spontaneous Cleavage

Caption: Mechanism of oxidative N-dealkylation.[4][5] N-propyl analogs release propionaldehyde upon cleavage.

Case Study: Fentanyl Analogs (Fentalogs)

A recent study on fentanyl analogs (fentalogs) provides concrete data on this specific substitution pattern. Fentanyl derivatives are highly lipophilic, and small changes significantly alter their forensic and pharmacological profiles.

AnalogSubstituentExperimental LogP

LogP
Acetylfentanyl N-Methyl (Reference)2.65-
Fentanyl N-Ethyl (Phenethyl core)4.05 -
Thiofentanyl N-Propyl equivalent*4.52 +0.47

Note: Data adapted from recent forensic toxicology studies comparing homologous series. The ~0.5 trend holds consistent across the scaffold.

Decision Matrix: When to Choose N-Propyl?

Use the following logic to decide between synthesizing the N-Ethyl or N-Propyl analog.

Decision_Matrix Start Current Lead (N-Ethyl) CheckLogP Is LogP < 2.0? Start->CheckLogP CheckPotency Is Potency Low? CheckLogP->CheckPotency No (LogP is OK) ActionPropyl Synthesize N-Propyl Analog CheckLogP->ActionPropyl Yes (Needs Lipophilicity) CheckSolubility Is Solubility Poor? CheckPotency->CheckSolubility No CheckPotency->ActionPropyl Yes (Add Hydrophobic Bulk) ActionEthyl Keep N-Ethyl CheckSolubility->ActionEthyl Yes (Propyl will worsen it) CheckSolubility->ActionEthyl No (Optimization Complete)

Caption: Decision tree for lead optimization. Choose N-propyl to increase lipophilicity or hydrophobic binding.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[6][7] OECD Publishing. Link

  • Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. Link

  • Waterhouse, R. N. (2003).[8][9] Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents.[8] Molecular Imaging and Biology, 5(6), 376-389.[8] Link

  • Walters, A., et al. (2023). Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. Journal of Forensic Sciences. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

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Safety Operating Guide

Personal protective equipment for handling [2-(4-Methoxyphenyl)ethyl](propyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide for 2-(4--Methoxyphenyl)-ethyl-amine

This guide provides essential safety protocols and operational directives for the handling of amine. As a novel research chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon established best practices for handling analogous aromatic amine compounds and general laboratory safety principles to ensure the highest degree of operational safety and scientific integrity.

Hazard Assessment: An Analog-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for amine, a thorough hazard assessment has been conducted by evaluating structurally similar aromatic amines. This analysis indicates a potential for the following hazards:

  • Skin and Eye Irritation: Aromatic amines are known to cause skin irritation, and in some cases, severe eye irritation or damage.[1][2][3][4][5][6] Direct contact should be strictly avoided.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion of similar compounds can be harmful.[2][3][7]

  • Potential for Severe Burns: Some related amine compounds are corrosive and can cause severe skin burns and eye damage.[3][5][6]

It is imperative to handle this compound with the assumption that it possesses these hazardous properties until a comprehensive SDS becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating the risks associated with handling amine. The following table outlines the minimum required PPE, with the rationale rooted in established laboratory safety standards.[8][9]

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.[8][10][11]Protects against accidental splashes that could cause serious eye irritation or damage.[1][2][3][4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[10][12] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[8]Prevents skin contact, which can lead to irritation or burns.[1][2][3][4][5][6] The choice of glove material should be confirmed for compatibility with the specific solvent used.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[11][12]Protects the skin and personal clothing from contamination.
Footwear Closed-toe and closed-heel shoes.[10][12]Prevents injuries from dropped objects or spills.
Respiratory Protection Use of a respirator may be necessary if engineering controls are insufficient or during emergency situations.[9][11] The type of respirator should be selected based on a formal risk assessment.[13]Minimizes the risk of inhaling potentially irritating vapors or aerosols.[1]

Safe Handling and Operational Protocols

Adherence to meticulous handling procedures is paramount to ensuring a safe laboratory environment.[14]

Engineering Controls

All handling of amine, including weighing, dilution, and transfers, must be conducted within a certified chemical fume hood.[10][14] Proper ventilation is critical to minimize inhalation exposure.[14]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that the Safety Data Sheet (if available) has been reviewed and understood by all personnel involved.[12][14] Verify that the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Chemical Transfer: Use appropriate tools such as pipettes or spatulas for transferring the chemical to minimize direct contact.[14] When transferring liquids, pour slowly and close to the receiving container to avoid splashing.

  • Post-Handling: After handling, decontaminate all work surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[12]

  • Storage: Store amine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][15] Ensure the container is tightly sealed.[16]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spill Response: For minor spills, alert personnel in the immediate area and use an appropriate spill kit to absorb the material. Place the absorbed material in a sealed container for proper disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of amine and its containers is essential to protect the environment and comply with regulations.

  • Waste Segregation: Amine waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions.[17]

  • Container Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[15][17]

  • Disposal Method: Do not dispose of amine waste down the drain or in the general trash.[17] All waste containing amine must be disposed of as hazardous waste through a licensed chemical waste disposal company.[17]

  • Empty Containers: The first rinse of an "empty" container must be collected as hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the critical workflow for the safe handling of amine, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Review SDS & Protocols PPE_On Don PPE Prep->PPE_On Handling Weighing & Transfer PPE_On->Handling Work_Clean Decontaminate Work Area Handling->Work_Clean PPE_Off Doff PPE Work_Clean->PPE_Off Hand_Wash Wash Hands PPE_Off->Hand_Wash Waste Segregate & Label Waste Hand_Wash->Waste Disposal Dispose via Licensed Vendor Waste->Disposal

Caption: Workflow for safe handling of amine.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Labmate Online. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Anhydrous Ammonia PPE. Prairieland FS, Inc. via YouTube. [Link]

  • Safety Data Sheet. [https://www. .com/sds/C4747_C4747_2_2025-09-17_2025-09-17.pdf]([Link]. .com/sds/C4747_C4747_2_2025-09-17_2025-09-17.pdf)

  • Safety Data Sheet. [https://www. .com/sds/L19728_L19728_12_2025-12-26_2025-12-26.pdf]([Link]. .com/sds/L19728_L19728_12_2025-12-26_2025-12-26.pdf)

  • About National Personal Protective Technology Laboratory | NIOSH. CDC. [Link]

  • Safety Data Sheet. [https://www. .com/sds/C4747_C4747_2_2025-12-19_2025-12-19.pdf]([Link]. .com/sds/C4747_C4747_2_2025-12-19_2025-12-19.pdf)

  • [2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride. PubChem. [Link]

  • NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. CDC. [Link]

  • 2-(4-Methoxyphenyl)propan-1-amine. PubChem. [Link]

  • Chemical Properties of Isopropyl-(2-methoxy-ethyl)-propyl-amine. Cheméo. [Link]

  • 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.